

Idra-21: Application Notes and Protocols for Neuronal Studies

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Compound of Interest

Compound Name: *Idra 21*

Cat. No.: *B7803835*

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These application notes provide a comprehensive overview of the use of Idra-21, a potent positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, for in vitro neuronal studies. Detailed protocols for key experiments are provided to facilitate the investigation of its effects on synaptic plasticity, neuroprotection, and cognitive enhancement.

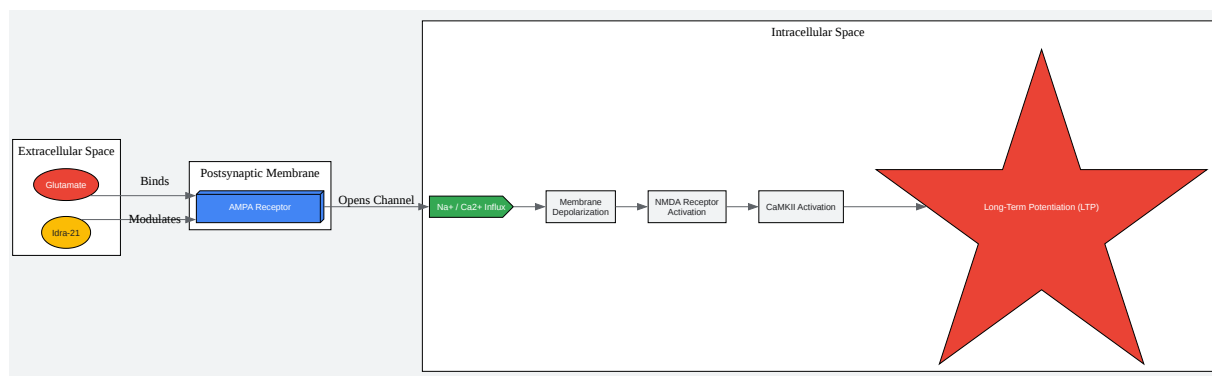
Introduction

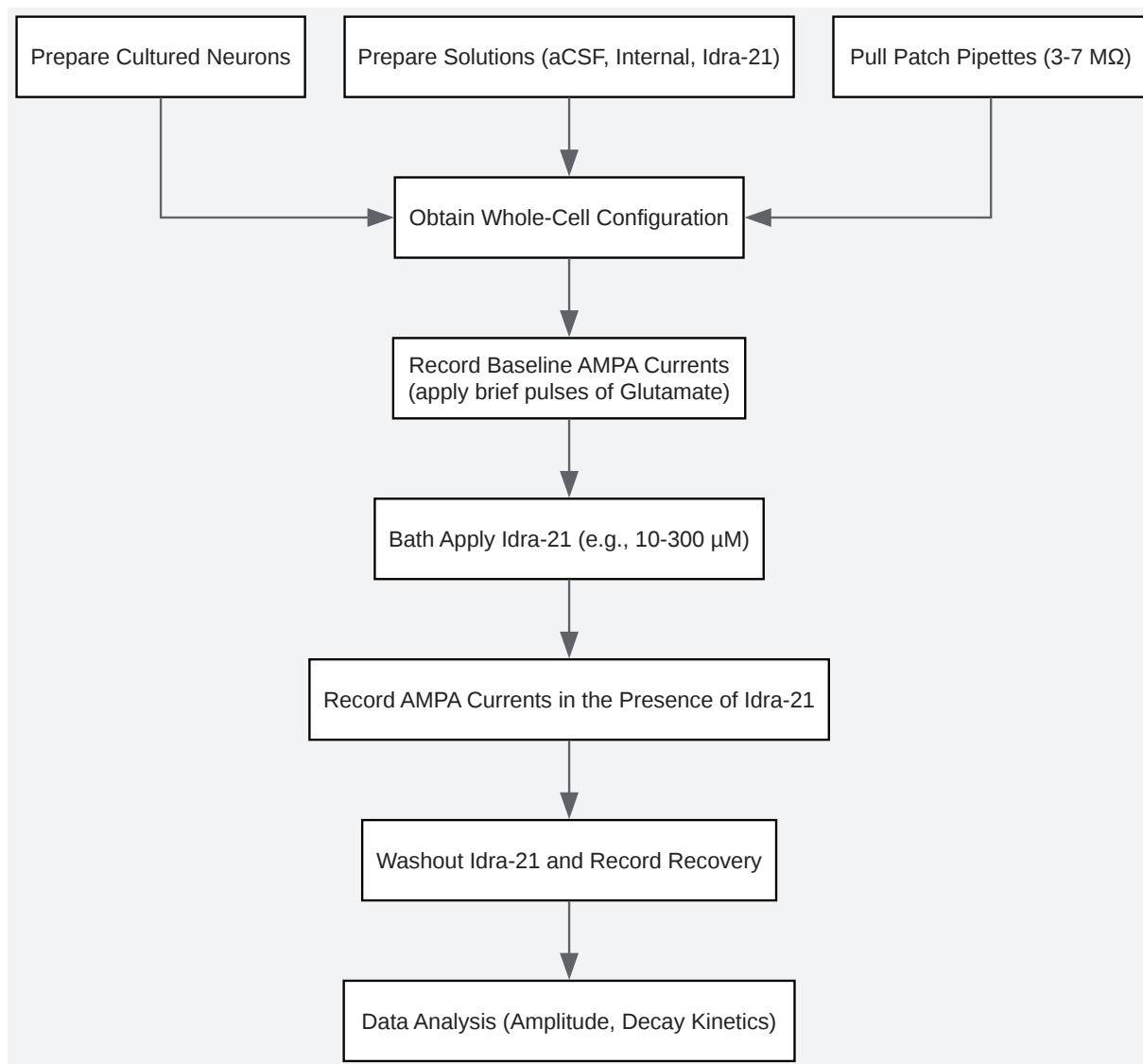
Idra-21 is a benzothiadiazine derivative that enhances excitatory neurotransmission by attenuating the desensitization of AMPA receptors.^[1] This modulation leads to a prolonged and enhanced response to the neurotransmitter glutamate, which is believed to be the primary mechanism for its nootropic effects, including improvements in learning and memory.^{[1][2]} In preclinical studies, Idra-21 has been shown to be 10-30 times more potent than aniracetam in reversing cognitive deficits.^[1] Its primary application in neuronal studies is the investigation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.

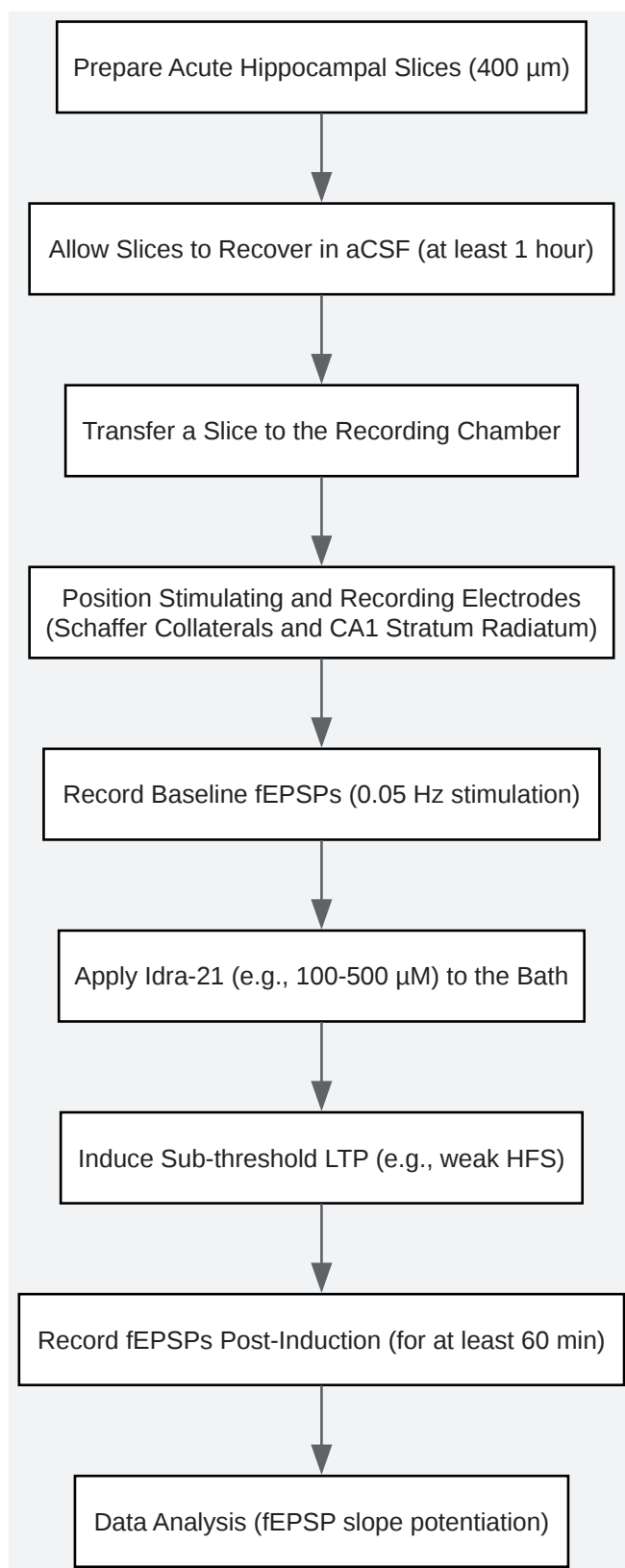
Mechanism of Action: AMPA Receptor Modulation

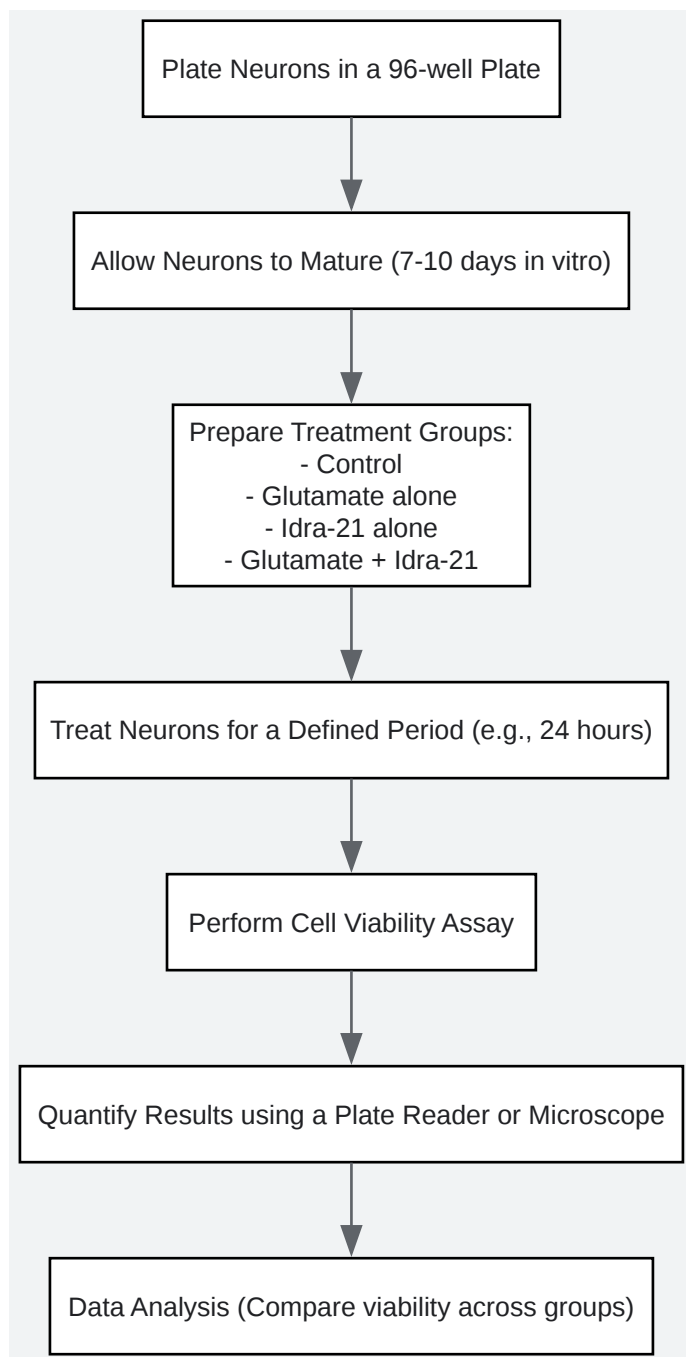
Idra-21 binds to an allosteric site on the AMPA receptor, stabilizing the open conformation of the ion channel in the presence of glutamate. This action reduces the receptor's rapid desensitization, leading to an increased influx of cations (primarily Na^+ and Ca^{2+}) into the

postsynaptic neuron. This enhanced synaptic strength is a key factor in the induction and maintenance of LTP.[3]









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References

- 1. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
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